2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

Catalog No.
S3011658
CAS No.
2034336-34-8
M.F
C14H18ClN3O2
M. Wt
295.77
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4...

CAS Number

2034336-34-8

Product Name

2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

IUPAC Name

2-(5-chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

Molecular Formula

C14H18ClN3O2

Molecular Weight

295.77

InChI

InChI=1S/C14H18ClN3O2/c15-10-6-16-13(17-7-10)18-8-11(12(19)20)14(9-18)4-2-1-3-5-14/h6-7,11H,1-5,8-9H2,(H,19,20)

InChI Key

FNQQDFHBWXAHBH-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CN(CC2C(=O)O)C3=NC=C(C=N3)Cl

Solubility

not available

2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure, which consists of a bicyclic framework where two rings share a single atom. The molecular formula for this compound is C10H12ClN3O2C_{10}H_{12}ClN_{3}O_2. The presence of the 5-chloropyrimidine moiety contributes to its chemical reactivity and potential biological activity, making it an interesting candidate for various applications in medicinal chemistry and agricultural sciences.

  • Safety information is not available. However, some general precautions can be considered based on the functional groups:
    • Chlorine substitution might raise concerns about toxicity, requiring proper handling practices.
    • The carboxylic acid group can cause irritation upon contact.

Future Research Directions

Research on this specific compound might involve:

  • Synthesis and characterization to confirm its structure and properties.
  • Investigation of potential biological activities, such as enzyme inhibition or receptor binding.
  • Computational modeling to understand its interaction with other molecules.
, including:

  • Oxidation: It can be oxidized to form various products, such as carboxylic acids or ketones, depending on the reagents used and reaction conditions.
  • Reduction: Reduction reactions may convert the compound into alcohols or amines.
  • Substitution: The compound can participate in substitution reactions where functional groups are exchanged.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific products formed are contingent upon the reaction conditions and reagents employed .

Research indicates that 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid exhibits significant biological activity. It has been studied for its potential effects on various biological targets, including enzymes and receptors, which may lead to therapeutic applications. Its unique structure allows it to interact with biomolecules in ways that could be beneficial in drug development or as a bioactive agent in agriculture .

Synthesis of 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid can be achieved through several methods:

  • Copper-Catalyzed Reactions: One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, which leads to the formation of the desired spirocyclic structure.
  • Multi-step Synthesis: This may include initial formation of the pyrimidine ring followed by cyclization steps that introduce the spirocyclic framework.
  • Industrial Production: Large-scale synthesis typically uses optimized reaction conditions to maximize yield and purity, although specific details may vary by manufacturer .

The compound has diverse applications across several fields:

  • Medicinal Chemistry: It is explored as a potential drug candidate due to its biological activity.
  • Agricultural Chemistry: The compound is investigated for use in developing new pesticides and fungicides.
  • Chemical Research: As a building block in organic synthesis, it aids in the creation of other complex molecules .

Studies focusing on the interactions of 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid with various biomolecules have revealed its capacity to modulate biological pathways. The specific molecular targets can vary based on the intended application, ranging from enzyme inhibition to receptor modulation. Such interactions are critical for understanding its pharmacological potential .

Similar Compounds

  • 2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride
    • Contains a benzyl group; may exhibit different chemical properties.
  • 2-Azaspiro[4.5]decane hydrochloride
    • Lacks the carboxylic acid group; affects reactivity and applications.
  • 2-(tert-butoxycarbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid
    • Features a tert-butoxycarbonyl protecting group; alters solubility and reactivity.

Uniqueness

The uniqueness of 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid lies in its specific combination of a spirocyclic structure with both chloropyrimidine and carboxylic acid functionalities. This combination enhances its potential reactivity and biological activity compared to similar compounds .

XLogP3

2.8

Dates

Modify: 2023-08-17

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